Factor Xa Inhibition: A Defined Starting Point for Anticoagulant Research
The compound is specifically cited as a core structure within a patent describing a series of potent factor Xa inhibitors, a key target for antithrombotic therapy [1]. While exact IC₅₀ values for the unadorned scaffold are not disclosed, its inclusion in the patent exemplifies the activity of this chemotype. This contrasts with many simple benzamide analogs lacking the 5-chloro-N-(5-chloropyridin-2-yl) motif, which often show no or significantly reduced factor Xa inhibition. The patent's emphasis on this specific substitution pattern highlights its importance for achieving the desired potency.
| Evidence Dimension | Factor Xa Inhibition Activity |
|---|---|
| Target Compound Data | Not quantified for the specific compound, but structure is claimed as an inhibitor. |
| Comparator Or Baseline | Other benzamide analogs lacking the specific 5-chloro-N-(5-chloropyridin-2-yl) motif. |
| Quantified Difference | Activity is inferred to be significantly higher for this chemotype based on patent claims. |
| Conditions | In vitro factor Xa enzyme inhibition assays. |
Why This Matters
For researchers developing anticoagulants, selecting a compound from a validated inhibitor class reduces initial screening time and increases the probability of identifying a hit.
- [1] Herron, D.K. et al. Substituted heterocyclic carboxamides with antithrombotic activity. US Patent US7449457B2. November 11, 2008. View Source
